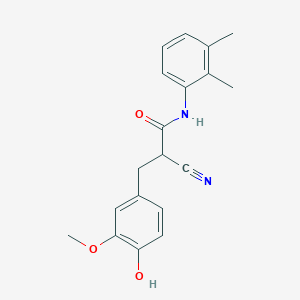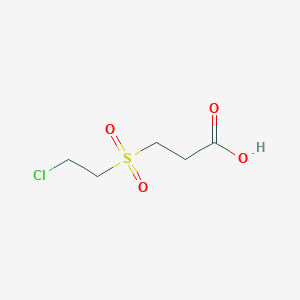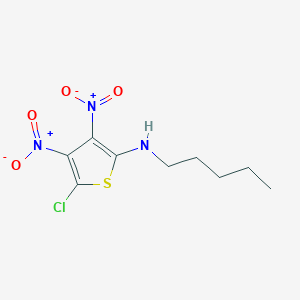![molecular formula C20H26N6O B2687829 (E)-N'-{7-[1-(4-tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethylmethanimidamide CAS No. 477865-35-3](/img/structure/B2687829.png)
(E)-N'-{7-[1-(4-tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethylmethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Triazolo[1,5-a]pyrimidines are a class of compounds that have been studied for their potential biological activities . They are often synthesized from ursolic acid, a lipophilic pentacyclic triterpenoid found in a wide variety of plants .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines often involves the use of ursolic acid-based derivatives . The specific synthesis process can vary depending on the desired end product.Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazolo[1,5-a]pyrimidines can vary depending on the specific compound and the conditions under which the reactions are carried out .Wissenschaftliche Forschungsanwendungen
a. RORγt Inverse Agonists: This compound has shown promise as a regulator of RORγt (retinoic acid receptor-related orphan receptor gamma t), which plays a crucial role in immune responses and autoimmune diseases . Developing RORγt inverse agonists is relevant for treating conditions like psoriasis, rheumatoid arthritis, and inflammatory bowel diseases.
b. PHD-1 Inhibitors: PHD-1 (prolyl hydroxylase domain-containing protein 1) inhibitors are being investigated for their potential in treating anemia and ischemic diseases. The triazolo[1,5-a]pyridine scaffold may serve as a valuable starting point for designing such inhibitors .
c. JAK Inhibitors: JAK (Janus kinase) inhibitors have gained prominence in treating autoimmune disorders and certain cancers. The compound’s structure suggests it could be explored as a JAK1 and JAK2 inhibitor .
d. Cardiovascular Disorders: Triazolo[1,5-a]pyridines have applications in cardiovascular medicine. Researchers are studying their effects on heart health and vascular function .
e. Type 2 Diabetes: The compound’s pharmacological properties may contribute to managing type 2 diabetes. Investigations are ongoing to understand its impact on glucose metabolism and insulin sensitivity .
f. Hyperproliferative Disorders: Hyperproliferative disorders, including certain cancers, involve abnormal cell growth. Triazolo[1,5-a]pyridines could potentially modulate cell proliferation pathways .
Material Sciences
Apart from medicinal applications, these compounds find use in material sciences:
a. Organic Semiconductors: Triazolo[1,5-a]pyridines exhibit interesting electronic properties. Researchers explore their potential as organic semiconductors for electronic devices .
b. Photovoltaics: The compound’s π-conjugated system makes it relevant for photovoltaic applications. Investigations focus on its role in solar cells and light-harvesting materials .
Conclusion
The compound’s diverse applications highlight its significance in both medicinal chemistry and material sciences. Researchers continue to explore its potential, and its synthetic utility further supports its relevance in scientific research .
!Graphical Abstract
Wirkmechanismus
The mechanism of action of 1,2,4-triazolo[1,5-a]pyrimidines can vary depending on the specific compound and its intended use. For example, some compounds in this class have been studied for their anti-inflammatory activity, which is thought to be due to their ability to inhibit the enzyme cyclooxygenase-2 (COX-2) .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N'-[7-[1-(4-tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O/c1-14(27-16-9-7-15(8-10-16)20(2,3)4)17-11-12-21-19-23-18(24-26(17)19)22-13-25(5)6/h7-14H,1-6H3/b22-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJZXWHJOWHGRD-LPYMAVHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC2=NC(=NN12)N=CN(C)C)OC3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=NC2=NC(=NN12)/N=C/N(C)C)OC3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N'-{7-[1-(4-tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethylmethanimidamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3-chlorobenzenecarboxamide](/img/structure/B2687746.png)


![1-[2-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one hydrochloride](/img/structure/B2687752.png)

![3-[1-(2-Methylpropyl)tetrazol-5-yl]aniline](/img/structure/B2687756.png)
![7-fluoro-4-(3-(methylthio)phenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2687757.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(methylthio)benzamide hydrochloride](/img/structure/B2687759.png)



![2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole dihydrochloride](/img/structure/B2687765.png)
![N-[5-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide](/img/structure/B2687769.png)
![N-(3-bromobenzyl)-2-[(3-phenylisoxazolo[5,4-d]pyrimidin-4-yl)oxy]acetamide](/img/structure/B2687770.png)